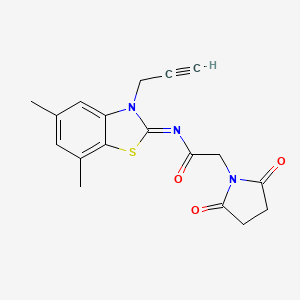

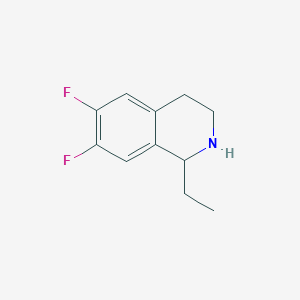

![molecular formula C7H8N4O4 B2561209 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1339882-40-4](/img/structure/B2561209.png)

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a novel oxazolidinone derivative . It is a potent Fxa inhibitor and provides a simple, fixed-dose regimen for the prevention and treatment of thromboembolic disorders .

Synthesis Analysis

The synthesis of this compound has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The key step in the synthesis is a Goldberg coupling . The synthetic route represents a convenient procedure for the production of this compound .

Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Chemical Reactions Analysis

The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures . The reaction is effected optionally in the presence of an auxiliary base, for example triethylamine, diisopropylethylamine or collidine .

Physical And Chemical Properties Analysis

The IUPAC name of this compound is "(S)-2-(((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid" .

Applications De Recherche Scientifique

- Researchers have explored its inhibitory effects on bacterial protein synthesis, particularly targeting the ribosomal RNA subunit. This property makes it a potential candidate for novel antibiotics .

- Clinical development of this compound (referred to as Compound 5 ) is underway for the prevention and treatment of thromboembolic diseases .

- (2-Oxo-1,3-oxazolidin-5-yl)acetic acid serves as an intermediate in the synthesis of other compounds. For example, it can be used to prepare N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide through a mild and available method .

- The compound has been utilized in the synthesis of isoindoline derivatives. For instance, ®-2-((2-oxazolidin-5-yl)methyl)isoindoline-1,3-dione is obtained by reacting it with potassium phthalimide .

Antibacterial Activity

Thromboembolic Disease Prevention

Chemical Synthesis

Isoindoline Derivatives

Mécanisme D'action

Target of Action

The primary target of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is Factor Xa, a coagulation factor that plays a central role in the coagulation process . Factor Xa is a particularly promising target for antithrombotic therapy .

Mode of Action

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: interacts with Factor Xa, inhibiting its activity . The interaction of the compound with Factor Xa results in the prevention and treatment of thromboembolic disorders .

Biochemical Pathways

The inhibition of Factor Xa by 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of Factor Xa disrupts this cascade, preventing the formation of blood clots .

Pharmacokinetics

The pharmacokinetic properties of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid The interaction of the neutral ligand in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the action of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is the prevention and treatment of thromboembolic disorders . By inhibiting Factor Xa, the compound prevents the formation of blood clots, reducing the risk of thromboembolic events .

Orientations Futures

The introduction of this compound into the market has led to the need for its efficient production . Much attention has been given to the synthesis of this compound and several synthetic methods for this product were developed . The future directions could involve further optimization of the synthesis process and clinical trials to evaluate its efficacy and safety.

Propriétés

IUPAC Name |

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c12-6(13)5-3-11(10-9-5)2-4-1-8-7(14)15-4/h3-4H,1-2H2,(H,8,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKBMEDPJBCALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)

![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)

![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)

![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)

![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)